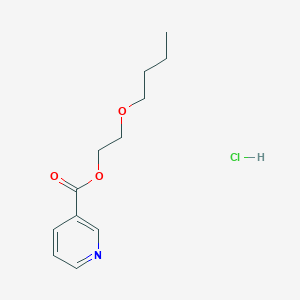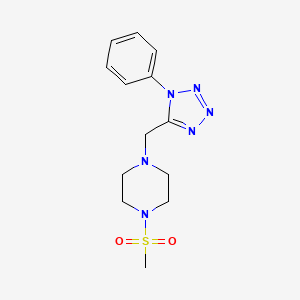
N1-(2-ethoxyphenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-ethoxyphenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide, commonly known as EHT 5372, is a compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of oxalamides and has been found to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
N1-(2-ethoxyphenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide is part of a broader class of compounds explored for various synthetic and structural applications in scientific research. A novel approach for the synthesis of di- and mono-oxalamides, including compounds similar to this compound, was developed through an acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes. This method provided a high-yield, operationally simple pathway to both anthranilic acid derivatives and oxalamides, demonstrating the compound's relevance in synthetic organic chemistry (Mamedov et al., 2016).
Catalysis
The compound's derivatives have been utilized in catalysis, specifically in the Goldberg amidation process. Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for coupling reactions involving (hetero)aryl chlorides and amides. This showcases the compound's utility in facilitating reactions that expand the toolkit available for chemical synthesis, particularly in generating diverse aromatic and aliphatic amides (De, Yin, & Ma, 2017).
Cytotoxicity and Anticancer Research
In the field of medicinal chemistry, derivatives of this compound have been investigated for their cytotoxic effects and potential anticancer properties. Specifically, acyl derivatives of 3-aminonaphtho[2,3-b]thiophene-4,9-dione, a quinone-based system related to the compound, have shown efficacy against cell lines resistant to doxorubicin, highlighting their potential in cancer treatment (Gomez-Monterrey et al., 2011).
Propriétés
IUPAC Name |
N'-(2-ethoxyphenyl)-N-(3-hydroxy-3-thiophen-3-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-2-23-15-6-4-3-5-13(15)19-17(22)16(21)18-9-7-14(20)12-8-10-24-11-12/h3-6,8,10-11,14,20H,2,7,9H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTURLREBSYFDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

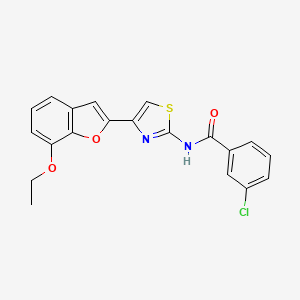
![1-benzyl-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2581681.png)
![[5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] Thiophene-2-carboxylate](/img/structure/B2581683.png)

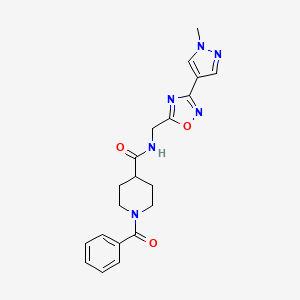
![3-((4-fluorophenyl)thio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide](/img/structure/B2581689.png)
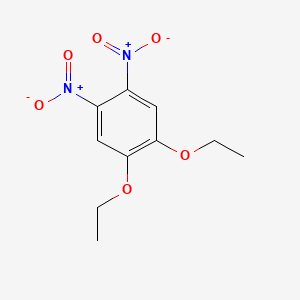
![(1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxamide;hydrochloride](/img/structure/B2581691.png)

![2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide](/img/structure/B2581694.png)
![Methyl 3-amino-6-pyridin-4-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2581697.png)
